4-(2-Ethoxyethoxy)-3-fluoroaniline
Description
4-(2-Ethoxyethoxy)-3-fluoroaniline is an aromatic amine characterized by a fluorine atom at the 3-position and a 2-ethoxyethoxy group at the 4-position of the benzene ring. Its molecular formula is C₁₀H₁₄FNO₂, with a molecular weight of 211.23 g/mol. The ethoxyethoxy substituent enhances solubility in polar solvents due to its ether linkages, making it advantageous in synthetic applications, particularly as an intermediate in pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
4-(2-ethoxyethoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-2-13-5-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,2,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGZIYTVGYHBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with 2-ethoxyethanol in the presence of a suitable catalyst. One common method is the nucleophilic aromatic substitution reaction, where the fluorine atom on the benzene ring is replaced by the 2-ethoxyethoxy group. This reaction is usually carried out under reflux conditions with a base such as potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the ethoxyethoxy or fluoro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases like potassium carbonate (K2CO3) or acids like sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
4-(2-Ethoxyethoxy)-3-fluoroaniline serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—makes it a valuable building block in synthetic chemistry.
| Reaction Type | Example Products |
|---|---|
| Oxidation | Quinones or nitro derivatives |
| Reduction | Amines |
| Electrophilic Substitution | Halogenated or sulfonated derivatives |
Biological Studies
The compound is utilized in biological research for studying enzyme interactions and metabolic pathways. Its structural properties allow it to act as a substrate for various enzymes, leading to the formation of reactive intermediates that can influence biological processes.
Pharmaceutical Development
Research is ongoing to investigate the potential therapeutic applications of this compound. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmaceutical development.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of derivatives of this compound against various pathogens. Results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings revealed that this compound could inhibit certain enzymes, thereby affecting metabolic rates and cellular functions.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethoxy)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-(2-Ethoxyethoxy)-3-fluoroaniline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound has the molecular formula and a molecular weight of approximately 201.23 g/mol. It features an aniline structure with a fluorine atom at the meta position and an ethoxyethoxy substituent that may influence its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that the compound may exhibit:
- Antimicrobial Activity: Initial studies suggest that it may inhibit the growth of certain bacteria and fungi, potentially serving as a lead compound for developing new antimicrobial agents.
- Anticancer Properties: The compound has been investigated for its ability to modulate cell proliferation pathways. It may inhibit key enzymes involved in cancer cell growth, similar to other fluorinated aniline derivatives .
Research Findings
A review of the literature reveals several significant findings regarding the biological activity of this compound:
- Inhibition Studies: In vitro studies have demonstrated that this compound can inhibit various enzymes, including cholinesterases, which are critical in neurodegenerative diseases. Its IC50 values are comparable to established inhibitors, indicating its potential as a therapeutic agent .
- Molecular Modeling: Computational studies have shown that this compound can adopt conformations that favor binding to target proteins, enhancing its inhibitory effects on enzymatic activity. The presence of the ethoxyethoxy group appears to facilitate better solubility and bioavailability .
- Case Studies: Specific case studies have highlighted its efficacy in reducing cell viability in cancer cell lines, suggesting that it could be developed into a novel anticancer drug. For example, a study reported significant reductions in cell proliferation in breast cancer models treated with this compound .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the methodological considerations for synthesizing 4-(2-Ethoxyethoxy)-3-fluoroaniline with high purity?
- Answer: Synthesis optimization involves:
- Step 1: Use nucleophilic aromatic substitution (NAS) to introduce the ethoxyethoxy group into 3-fluoroaniline derivatives. Ethylene glycol derivatives (e.g., 2-ethoxyethanol) are common reagents for etherification .
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust reaction time (typically 12–24 hrs) and temperature (80–120°C) to minimize byproducts like positional isomers (e.g., 2-ethoxyethoxy derivatives) .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Confirm purity (>95%) via NMR and GC-MS .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Answer: Key NMR strategies include:
- 1H NMR: Identify the ethoxyethoxy chain protons (δ 3.5–4.0 ppm for -OCH2CH2O-). Compare integration ratios to confirm substitution at the para position relative to the fluorine atom .
- 19F NMR: Detect fluorine chemical shifts (δ -110 to -120 ppm for meta-fluoroaniline derivatives) to distinguish from ortho/para isomers .
- NOESY/ROESY: Confirm spatial proximity between the ethoxyethoxy chain and fluorine atom to rule out steric hindrance or incorrect substitution .
Advanced Research Questions
Q. How can researchers address non-linearity in calibration curves during quantitative analysis of fluoroaniline derivatives?
- Answer: Non-linearity in methods like UV-Vis or GC-MS (e.g., at >20 μg/mL for 3-fluoroaniline ) requires:
- Step 1: Limit analyte concentration to the linear range (0–20 μg/mL) or apply mathematical corrections (e.g., weighted least squares regression).
- Step 2: Use solid-phase microextraction (SPME) to enhance sensitivity, reducing the limit of detection (LOD) by 4–10× .
- Step 3: Validate with alternative techniques (e.g., ion mobility spectrometry) to cross-check quantitation accuracy, especially for isomers .
Q. What experimental strategies differentiate positional isomers (e.g., 3- vs. 4-fluoroaniline derivatives) in complex mixtures?
- Answer: Advanced analytical workflows include:
- High Kinetic Energy Ion Mobility Spectrometry (HiKE-IMS): Measure mobility shifts (e.g., 3-fluoroaniline shows higher mobility than 4-fluoroaniline at EDR/N 40–90 Td) .
- Tandem MS/MS: Fragment ions (e.g., m/z ratios) to identify substitution patterns. For example, fluorine’s inductive effect alters fragmentation pathways .
- Computational Modeling: Predict NMR/IMS signatures using DFT calculations to match experimental data .
Q. How can contradictory data in synthetic yields or purity be systematically resolved?
- Answer: Contradictions often arise from:
- Reagent Quality: Trace moisture in ethylene glycol derivatives can reduce yields. Use molecular sieves or anhydrous conditions .
- Isomeric Byproducts: Optimize reaction stoichiometry (e.g., excess ethoxyethanol) to favor the desired para-substituted product .
- Analytical Interference: Compare multiple techniques (e.g., NMR vs. GC-MS) to confirm purity. For example, GC-MS may fail to separate isomers detectable via HiKE-IMS .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
